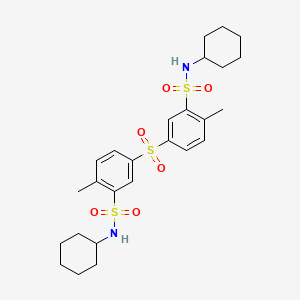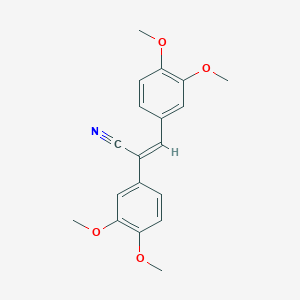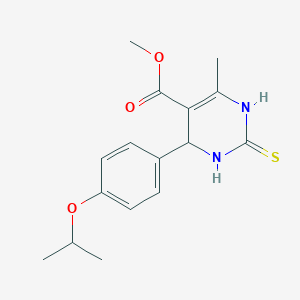![molecular formula C15H20BrNO5 B4965050 1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate](/img/structure/B4965050.png)
1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as JNJ-7925476 and has been found to have various biological effects. In
Mechanism of Action
The mechanism of action of 1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate involves its interaction with the dopamine transporter. This compound has been found to inhibit the reuptake of dopamine, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels can have various effects on the brain, including improving mood and cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can improve mood and cognitive function. This compound has also been found to have an effect on the levels of other neurotransmitters, including norepinephrine and serotonin.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate in lab experiments is its specificity for the dopamine transporter. This compound has been found to selectively inhibit the reuptake of dopamine, which makes it a useful tool for studying the role of dopamine in various biological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate. One area of research is the potential use of this compound in the treatment of neurological disorders, including Parkinson's disease and ADHD. Another area of research is the development of new compounds that can selectively target the dopamine transporter with improved efficacy and specificity. Finally, the use of this compound in combination with other drugs or therapies may provide new insights into the role of dopamine in various biological processes.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biological effects, including an increase in dopamine levels in the brain. While there are advantages to using this compound in lab experiments, there are also limitations that must be considered. Future research on this compound may provide new insights into the role of dopamine in various biological processes and lead to the development of new therapies for neurological disorders.
Synthesis Methods
The synthesis of 1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate involves a multi-step process that includes the reaction of 2-bromophenol with propylene oxide to form 3-(2-bromophenoxy)propanol. This is followed by the reaction of the propanol with pyrrolidine in the presence of a catalyst to form 1-[3-(2-bromophenoxy)propyl]pyrrolidine. Finally, the pyrrolidine is reacted with oxalic acid to form the oxalate salt of the compound.
Scientific Research Applications
1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an effect on the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This compound has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
1-[3-(2-bromophenoxy)propyl]pyrrolidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.C2H2O4/c14-12-6-1-2-7-13(12)16-11-5-10-15-8-3-4-9-15;3-1(4)2(5)6/h1-2,6-7H,3-5,8-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVJIVVTMRTEMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=CC=C2Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4964982.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-butyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4964997.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-isonicotinoyl-4-piperidinecarboxamide](/img/structure/B4965002.png)

![3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4965021.png)
![2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4965026.png)
![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate](/img/structure/B4965040.png)
![N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965041.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-hydroxyethyl)benzamide](/img/structure/B4965049.png)
![N-(4-ethoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B4965058.png)

![N~2~-(3-chloro-2-methylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4965071.png)